molecular formula C12H12N2O2S B2535395 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1503378-10-6

2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2535395
CAS No.: 1503378-10-6
M. Wt: 248.3
InChI Key: IFEKVTPAWCZLGE-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative featuring a 2,4-dimethylphenyl-substituted amino group at position 2 and a carboxylic acid moiety at position 5 of the thiazole ring. Thiazole derivatives are widely studied for their diverse biological activities, including fungicidal, antimicrobial, and conformational modulation properties .

Properties

IUPAC Name

2-(2,4-dimethylanilino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-4-9(8(2)5-7)14-12-13-6-10(17-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEKVTPAWCZLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2,4-dimethylaniline with thioamide derivatives under specific conditions. One common method includes the cyclization of 2,4-dimethylaniline with carbon disulfide and chloroacetic acid in the presence of a base, followed by oxidation to form the desired thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties .

Biology

  • Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : The compound has shown potential in anticancer research. Studies have explored its effects on cancer cell lines, suggesting that it may interfere with cancer cell proliferation through various mechanisms .

Medicine

  • Lead Compound Development : This compound is being explored as a lead compound for pharmaceuticals targeting specific diseases. Its interactions with biological targets such as enzymes and receptors are under investigation to understand its therapeutic potential .
  • Drug Design : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, aiding in the design of new drugs with improved efficacy and selectivity against diseases like cancer and infections .

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and advanced materials with unique properties. Its application extends to industries focused on developing high-performance materials for electronics and pharmaceuticals .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of thiazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting their potential as new antibiotics.
  • Cancer Cell Line Studies : In vitro studies demonstrated that 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid could induce apoptosis in specific cancer cell lines by activating caspase pathways.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The substituents on the phenyl ring and thiazole core significantly influence molecular weight, lipophilicity, and bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison of Thiazole-5-carboxylic Acid Derivatives
Compound Name Substituents (Thiazole Position) Phenyl Ring Substituents Molecular Formula Molecular Weight Key Features/Applications References
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid Amino group (2) 2,4-Dimethyl C₁₂H₁₃N₂O₂S* ~263.3* Target compound; inferred potential in agrochemicals N/A
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid Methyl (4), amino (2) 3-Trifluoromethyl C₁₂H₉F₃N₂O₂S 302.27 Enhanced lipophilicity; fungicidal applications
2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Trifluoromethyl (4), amino (2) 3-Methyl C₁₂H₉F₃N₂O₂S 302.28 Bioactivity linked to trifluoromethyl group
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid Methyl-phenylamino (2) None C₁₁H₁₀N₂O₂S 234.28 Simplified structure; potential precursor
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl (4), ethyl ester (5) 2-Methyl C₁₄H₁₃F₃N₂O₂S 344.33 Ester derivative; improved solubility
2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid Amino (2) 3-Methoxy C₁₀H₉N₂O₃S 253.26 Polar methoxy group; synthetic intermediate

*Note: The molecular formula and weight for the target compound are inferred based on structural similarity to analogs.

Key Research Findings

Influence of Substituents on Conformation
  • Trifluoromethyl Groups : Compounds with trifluoromethyl substituents (e.g., ) exhibit increased lipophilicity, enhancing membrane permeability and bioactivity. These are frequently utilized in fungicides targeting respiratory inhibitors in pathogens .
  • Methyl and Methoxy Groups: Substituents like methyl () or methoxy () modulate electronic effects, affecting hydrogen bonding and solubility.

Biological Activity

2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole-derived compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic applications.

  • Chemical Formula : C12H12N2O2S
  • Molecular Weight : 248.3 g/mol
  • CAS Number : 1176779-79-5

The biological activity of 2-[(2,4-dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid is primarily attributed to its interactions with various biological targets. The thiazole ring structure is known to enhance the compound's affinity for certain proteins involved in cell signaling and apoptosis.

Antitumor Activity

Recent studies indicate that compounds containing the thiazole moiety exhibit significant antitumor properties. The structure-activity relationship (SAR) reveals that modifications on the phenyl ring, such as the presence of methyl groups, can enhance cytotoxic effects against cancer cell lines. For instance, analogs with IC50 values less than that of doxorubicin have been reported, suggesting a promising avenue for anticancer drug development .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of 2-[(2,4-dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µg/mL) Reference
A-431 (skin cancer)1.98 ± 1.22
Jurkat (leukemia)1.61 ± 1.92
U251 (glioblastoma)<10

These findings indicate that the compound exhibits potent cytotoxicity, particularly against skin and leukemia cell lines.

Apoptosis Induction

Further investigations into the mechanism revealed that treatment with 2-[(2,4-dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid resulted in increased apoptosis in treated cells compared to control groups. Flow cytometry analysis demonstrated a significant increase in annexin V-positive cells post-treatment .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives, including 2-[(2,4-dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antitumor activity and selectivity towards malignant cells over normal cells .

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